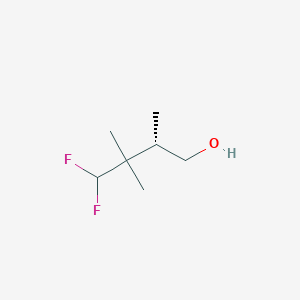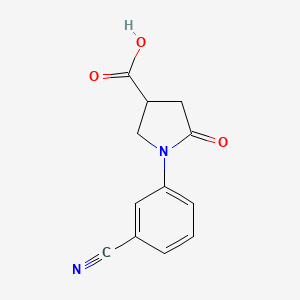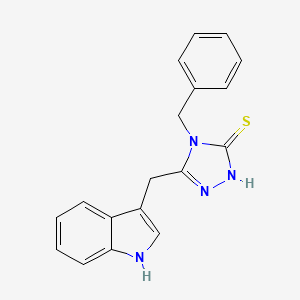
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature.
Wissenschaftliche Forschungsanwendungen
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV.
Wirkmechanismus
The mechanism of action of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication. Specifically, this compound inhibits the activity of tyrosine kinases and phosphatases, which are involved in cancer cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. Finally, it inhibits the activity of reverse transcriptase, which is involved in viral replication.
Biochemical and Physiological Effects
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and inhibit viral replication. Additionally, it has been found to have low toxicity and good bioavailability, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea in lab experiments is its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. Additionally, it has low toxicity and good bioavailability, making it a safe and effective compound to study. One limitation of studying this compound is its complex synthesis method, which may limit its availability for study.
Zukünftige Richtungen
There are many future directions for the study of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea. One potential direction is the development of this compound as a cancer treatment. Further study is needed to determine the efficacy and safety of this compound in clinical trials. Another potential direction is the study of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further study is needed to determine the potential of this compound as a treatment for viral infections such as HIV.
Synthesemethoden
The synthesis of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves the reaction of 2-(2-Fluorophenyl)-4-methylthiazol-5-ylmethylamine with 2-methoxyphenyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea.
Eigenschaften
IUPAC Name |
1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-12-17(26-18(22-12)13-7-3-4-8-14(13)20)11-21-19(24)23-15-9-5-6-10-16(15)25-2/h3-10H,11H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNRBPOSRRMSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2850595.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2850598.png)



![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)

![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850611.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)
![1-{[4-(3,4-dimethoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2850617.png)